3-Isothiocyanatopropyltriethoxysilane

Beschreibung

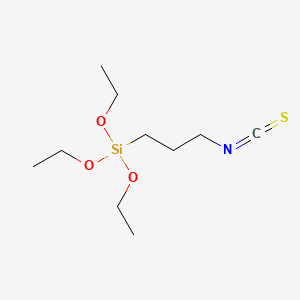

3-Isothiocyanatopropyltriethoxysilane (ITCPS) is an organosilane compound characterized by a reactive isothiocyanate (-N=C=S) group and triethoxysilyl (-Si(OCH₂CH₃)₃) moiety. This bifunctional structure enables covalent bonding with both organic and inorganic substrates. ITCPS is widely used as a coupling agent, particularly in enzyme immobilization and materials science. For instance, it activates silica or zirconia supports to immobilize enzymes like pepsin, enhancing their stability and reusability . Its isothiocyanate group reacts selectively with thiol (-SH) or amine (-NH₂) groups, making it suitable for bioconjugation and surface functionalization .

Eigenschaften

IUPAC Name |

triethoxy(3-isothiocyanatopropyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3SSi/c1-4-12-16(13-5-2,14-6-3)9-7-8-11-10-15/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHIJTLJNEIRZOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCN=C=S)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80207393 | |

| Record name | 3-Isothiocyanatopropyltriethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58698-89-8 | |

| Record name | 3-Isothiocyanatopropyltriethoxysilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058698898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Isothiocyanatopropyltriethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Phosgenation of Aminosilanes

The traditional method for synthesizing isocyanate silanes involves reacting aminosilanes with phosgene (COCl₂). For example, 3-aminopropyltriethoxysilane reacts with phosgene to yield 3-isocyanatopropyltriethoxysilane . However, this method poses significant safety risks due to phosgene’s extreme toxicity. Patents like CN105541897A highlight efforts to avoid phosgene by using alternative reagents such as urea or carbamates.

Reaction Equation

Key challenges: Toxicity, side reactions, and purification difficulties.

Urea-Based Deamination

CN105541897A describes a safer method using 3-aminopropyltrimethoxysilane and urea in dimethyl sulfoxide (DMSO) with a copper catalyst. The reaction proceeds via carbamate intermediate formation, followed by deamination to generate the isocyanate group.

Key Steps :

-

Carbamate Formation :

-

Catalytic Deamination :

Yield: 96.5% with 98.2% purity.

Advantages :

Carbamate Rearrangement

CN109232638A reports a σ-rearrangement method using [3-(trimethoxysilyl)propyl] methyl carbamate and methyl trichlorosilane in toluene. This one-step process eliminates hazardous reagents and achieves 95–96% yield.

Reaction Mechanism :

Conditions: 95–100°C under nitrogen.

Extrapolation to Thiocyanate Synthesis

Thiophosgene Route

Analogous to phosgenation, thiophosgene (CSCl₂) could react with aminosilanes to yield thiocyanate derivatives:

Challenges:

-

Thiophosgene is highly toxic and regulated.

-

Risk of side reactions (e.g., dithiocarbamate formation).

Thiourea-Based Methods

Replacing urea with thiourea (SC(NH₂)₂) in the CN105541897A protocol may enable thiocyanate synthesis:

-

Thiocarbamate Formation :

-

Deamination :

Considerations:

-

Catalyst selection (e.g., Cu or Fe salts).

-

Stability of thiocyanate under reaction conditions.

Isocyanate-to-Thiocyanate Conversion

Post-functionalization of isocyanate silanes with sulfur donors (e.g., P₄S₁₀) could yield thiocyanates:

Limitations:

-

Low selectivity.

-

Requires harsh conditions (high temperature).

Comparative Analysis of Methods

| Method | Reagents | Yield | Safety | Scalability |

|---|---|---|---|---|

| Phosgenation | COCl₂ | 70–80% | Hazardous | Limited |

| Urea Deamination | Urea, Cu catalyst | >95% | Moderate | High |

| Carbamate Rearrangement | Methyl carbamate | 95–96% | Safe | High |

| Thiophosgene Route | CSCl₂ | Unknown | Extremely Hazardous | Not feasible |

| Thiourea Method | Thiourea, catalyst | Theoretical | Moderate | Experimental |

Challenges in Thiocyanate Synthesis

Stability Issues

Thiocyanates are prone to hydrolysis and oxidation compared to isocyanates. For example, 3-isocyanatopropyltriethoxysilane hydrolyzes slowly in water, but thiocyanate analogues may degrade faster, complicating isolation.

Side Reactions

-

Dithiocarbamate Formation :

-

Oxidation to Sulfonic Acids :

Industrial and Research Implications

While 3-isocyanatopropyltriethoxysilane is widely used in adhesives and coatings, thiocyanate variants could offer unique properties in:

-

Gold nanoparticle functionalization (thiocyanate’s affinity for metals).

-

Antimicrobial coatings (thiocyanate’s biocidal activity).

Analyse Chemischer Reaktionen

Types of Reactions:

3-Isothiocyanatopropyltriethoxysilane undergoes various chemical reactions, including:

Substitution Reactions: The isothiocyanate group (-N=C=S) can react with nucleophiles such as amines and alcohols to form thiourea and carbamate derivatives.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isothiocyanate group.

Hydrolysis Conditions: Hydrolysis of the ethoxy groups typically occurs under acidic or basic conditions.

Major Products Formed:

Thiourea Derivatives: Formed from the reaction with amines.

Carbamate Derivatives: Formed from the reaction with alcohols.

Siloxane Bonds: Formed from the hydrolysis and condensation of ethoxy groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of materials science, 3-Isothiocyanatopropyltriethoxysilane serves as a coupling agent that enhances the adhesion between inorganic fillers and organic polymers. Its ability to form stable covalent bonds makes it ideal for producing composite materials used in various applications, including coatings and adhesives.

Table 1: Comparison of Silane Coupling Agents

| Property | This compound | 3-Aminopropyltriethoxysilane | 3-Isocyanatopropyltriethoxysilane |

|---|---|---|---|

| Functional Group | Isothiocyanate | Amine | Isocyanate |

| Reactivity with Nucleophiles | High | Moderate | High |

| Typical Applications | Composite materials | Adhesives | Coatings |

Biology and Medicine

In biological research, this compound is utilized for surface modification to facilitate the immobilization of biomolecules such as proteins and nucleic acids. This immobilization is crucial for the development of biosensors and diagnostic tools.

Case Study: Immobilization of Biomolecules

A study demonstrated that surfaces modified with this compound exhibited enhanced binding efficiency for antibodies, significantly improving the sensitivity of immunoassays. The isothiocyanate groups react with primary amines on proteins, forming stable thiourea linkages that ensure robust immobilization.

Industrial Applications

In industrial settings, this compound is employed in surface treatment processes to improve the adhesion of coatings, adhesives, and sealants to various substrates such as glass, metals, ceramics, and fibers. Its effectiveness in enhancing adhesion properties has made it a valuable component in manufacturing processes.

Table 2: Surface Treatment Applications

| Substrate Type | Application Type | Benefits |

|---|---|---|

| Glass | Coatings | Improved durability and scratch resistance |

| Metals | Adhesives | Enhanced bonding strength |

| Ceramics | Sealants | Increased longevity and performance |

| Fibers | Composite materials | Better integration and mechanical properties |

Wirkmechanismus

The mechanism of action of 3-Isothiocyanatopropyltriethoxysilane involves its ability to form covalent bonds with both organic and inorganic materials. The isothiocyanate group reacts with nucleophiles, such as amines and alcohols, to form stable thiourea and carbamate linkages . The ethoxy groups undergo hydrolysis to form silanols, which can further condense to form siloxane bonds, thereby linking the organic and inorganic phases . This dual reactivity allows the compound to act as an effective coupling agent, enhancing the mechanical and chemical properties of composite materials .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The reactivity and applications of ITCPS can be contextualized by comparing it to structurally related organosilanes. Key compounds include:

3-Isocyanatopropyltriethoxysilane (IPTS)

- Functional Group : Isocyanate (-N=C=O).

- Reactivity : Reacts with amines, hydroxyls, and thiols, but primarily used for amine coupling. Less nucleophilic than ITCPS due to the absence of sulfur.

- Applications : Employed in adhesives, coatings, and elastomers for improving adhesion and mechanical properties. Also serves as a crosslinker in polymers like ethylene-vinyl acetate .

- Safety : Classified as hazardous due to respiratory and dermal irritation risks; requires stringent handling protocols .

(3-Chloropropyl)triethoxysilane (CPTES)

- Functional Group : Chlorine (-Cl).

- Reactivity : Undergoes nucleophilic substitution reactions (e.g., with amines or alcohols). Less reactive than ITCPS or IPTS.

- Applications: Intermediate in synthesizing other functional silanes (e.g., amino- or thiol-terminated). Used in surface modification of fillers like silica or glass fibers .

3-Aminopropyltriethoxysilane (APTES)

- Functional Group : Primary amine (-NH₂).

- Reactivity : Forms bonds with epoxies, carboxylates, and aldehydes. Less reactive than ITCPS but offers biocompatibility.

- Applications: Widely used in biomedical fields for protein immobilization and nanoparticle functionalization .

3-Methacryloxypropyltrimethoxysilane (MAPTMS)

- Functional Group : Methacrylate (CH₂=C(CH₃)COO-).

- Reactivity : Polymerizes via free-radical mechanisms, enabling covalent integration into polymer matrices.

- Applications : Enhances UV stability and mechanical strength in coatings, dental composites, and fiber-reinforced plastics .

Comparative Data Table

Research Findings and Advantages of ITCPS

- Enzyme Immobilization : ITCPS-activated zirconia supports demonstrated superior chemical robustness compared to silica, enabling stable immobilization of pepsin and other proteases .

- Selectivity: The isothiocyanate group offers selective reactivity toward thiols, reducing nonspecific binding in bioconjugation applications .

- Stability: Hydrolytic stability of the triethoxysilyl group ensures durable bonding with inorganic substrates like glass or metals .

Biologische Aktivität

3-Isothiocyanatopropyltriethoxysilane (ITC-PTES) is a silane compound that has garnered attention for its utility in biological applications, particularly in the immobilization of biomolecules for various analytical and therapeutic purposes. This article delves into the biological activity of ITC-PTES, highlighting its mechanisms of action, applications in affinity chromatography, and relevant case studies.

Chemical Structure and Properties

ITC-PTES is characterized by the presence of an isothiocyanate functional group attached to a propyl chain, which is further connected to triethoxysilane groups. This structure allows for versatile reactivity and facilitates the binding of biomolecules through covalent interactions.

Chemical Structure

- Molecular Formula : C₈H₁₅N₃O₃S

- Molecular Weight : 217.29 g/mol

The biological activity of ITC-PTES primarily stems from its ability to form stable covalent bonds with nucleophilic sites on biomolecules such as proteins and nucleic acids. The isothiocyanate group is particularly reactive towards amino groups, allowing for the effective immobilization of ligands on solid supports.

Key Mechanisms:

- Covalent Bonding : ITC-PTES reacts with amino acids in proteins, leading to stable conjugates that can be used in various assays.

- Affinity Chromatography : The compound serves as an activation reagent in the preparation of affinity sorbents, enhancing the isolation and purification of biomolecules.

Applications in Affinity Chromatography

ITC-PTES has been utilized extensively in high-performance liquid chromatography (HPLC) systems for the isolation of various biomolecules. It has been shown to improve the efficiency and selectivity of separations.

Case Study: Affinity Sorbents

A study demonstrated the use of ITC-PTES to activate nonporous silica supports for the immobilization of phenylboronic acid, which was subsequently used for isolating glycoproteins such as human chorionic gonadotropin (hCG) and bovine follicotropin. The results indicated that nonporous silica supports activated with ITC-PTES exhibited superior chromatographic performance compared to traditional porous supports .

Summary Table of Applications

Performance Evaluation

Research indicates that ITC-PTES-modified supports maintain high accessibility and bioactivity, with studies showing that over 60% accessibility was achieved in various chromatographic systems. The stability and reactivity of the immobilized ligands were also assessed, confirming the efficacy of ITC-PTES as a coupling agent .

Comparative Studies

In comparative studies involving different silane coupling agents, ITC-PTES demonstrated superior performance in terms of ligand density and binding kinetics. This positions it as a preferred choice for applications requiring rapid and efficient biomolecule isolation.

Q & A

Q. What are the optimal laboratory synthesis protocols for 3-isothiocyanatopropyltriethoxysilane?

Synthesis typically involves reacting 3-aminopropyltriethoxysilane with thiophosgene or thiocyanate derivatives. A method adapted from isothiocyanate chemistry uses nucleophilic substitution in anhydrous dichloromethane or tetrahydrofuran (THF) with triethylamine as a base catalyst. Key parameters include maintaining temperatures below 40°C to prevent hydrolysis and rigorous moisture exclusion. Post-synthesis purification via fractional distillation under reduced pressure (0.1–1 mmHg) yields >95% purity. Reaction progress can be monitored via FT-IR for the isothiocyanate peak (~2100–2150 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

Mandatory PPE includes nitrile gloves, sealed goggles, and a lab coat. Use an NIOSH-approved respirator for aerosol-generating procedures. Work in a fume hood (100 fpm face velocity) with emergency eyewash/shower access. Avoid skin contact due to severe irritation risks and inhalation due to acute toxicity (LC₅₀ refer to GHS H311/H331 classifications). Store in amber glass under nitrogen at 2–8°C with 3Å molecular sieves. Decomposition products (e.g., HCN) require gas detection systems .

Q. How should researchers assess purity and structural integrity post-synthesis?

Use a multi-technique approach:

- FT-IR : Confirm isothiocyanate (2100–2150 cm⁻¹) and siloxane (1000–1100 cm⁻¹) bands.

- ¹H NMR (CDCl₃) : Validate propyl chain integration (δ 0.6–1.8 ppm) and triethoxy groups (δ 3.7–3.9 ppm).

- GC-MS : Employ a DB-5MS column (30m × 0.25mm) with temperature programming (50°C to 280°C at 10°C/min).

- Karl Fischer titration : Ensure moisture content <0.1%. Cross-reference with NIST spectra for validation .

Advanced Research Questions

Q. What strategies mitigate premature hydrolysis during surface functionalization?

Control hydrolysis by:

- Pre-drying substrates at 120°C for 2 hours.

- Using anhydrous solvents (e.g., toluene distilled over Na/benzophenone).

- Maintaining inert atmospheres (<5 ppm H₂O) with N₂/Ar.

- Optimizing acetic acid catalyst concentration (0.01–0.1M) to balance hydrolysis/condensation rates.

- In-situ FT-IR monitoring of Si-O-C₂H₅ (~960 cm⁻¹) and Si-OH (~880 cm⁻¹) bands for real-time tracking. Design of Experiments (DoE) optimizes substrate-specific conditions .

Q. How does solvent polarity impact reaction kinetics with amine-terminated surfaces?

Solvent dielectric constant (ε) linearly correlates with reaction rate constants (R²=0.93):

- Polar aprotic solvents (DMF, ε=37) : Reduce half-time (t₁/₂) to 15–30 minutes but risk multilayer formation.

- Non-polar solvents (toluene, ε=2.4) : Extend t₁/₂ to 4–6 hours, favoring ordered monolayers.

- Optimal : Dichloromethane (ε=8.9) with 0.1M triethylamine achieves t₁/₂=90±15 minutes and 85% surface coverage. Kinetic studies recommend Arrhenius plots to model temperature dependence .

Q. What analytical methods resolve contradictory data on thermal stability?

Conflicting stability reports arise from purity variations. Use:

- TGA/DSC : Measure decomposition onset (typically 180–200°C in N₂).

- Accelerated aging studies : Store samples at 40°C/75% RH for 4 weeks; monitor via GC-MS for degradation products (e.g., SiO₂ residuals).

- XPS/SEM : Correlate surface morphology changes with thermal stress. Reproducibility requires strict moisture control (±5 ppm H₂O) during testing .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.